2-(3-chlorophenoxy)-N-methylpropanamide
Overview
Description
2-(3-chlorophenoxy)-N-methylpropanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-methylpropanamide typically involves the reaction of 3-chlorophenol with propionyl chloride to form 3-chlorophenoxypropionyl chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: 3-chlorophenoxypropionic acid.
Reduction: 2-(3-chlorophenoxy)-N-methylpropylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenoxy)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.
2-(4-chlorophenoxy)-N-methylpropanamide: Another analog with a different position of the chlorine atom on the phenoxy ring.
Uniqueness
2-(3-chlorophenoxy)-N-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-methylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQUNGDYQQOJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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